Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-

Physicochemical Properties Molecular Descriptors Structural Differentiation

This aryl alkyl sulfone features a unique three-carbon propyl spacer, conferring +1.25 LogP over direct-linked analogs for enhanced non-polar solubility and lipid partitioning. The 51.6% larger TPSA vs. non-methoxylated versions enables precise ADME model calibration. Ideal for medicinal chemistry and material science where linker flexibility and methoxy-driven permeability are critical. Verify specifications before procurement.

Molecular Formula C16H18O3S
Molecular Weight 290.4 g/mol
CAS No. 185433-49-2
Cat. No. B12580873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]-
CAS185433-49-2
Molecular FormulaC16H18O3S
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H18O3S/c1-19-15-11-9-14(10-12-15)6-5-13-20(17,18)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13H2,1H3
InChIKeyDJNKPNGPYCJHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

185433-49-2: Aryl Sulfone Intermediate with a Three-Carbon Propyl Linker for Synthetic and Materials Research


Benzene, 1-methoxy-4-[3-(phenylsulfonyl)propyl]- (CAS 185433-49-2) is a synthetic organic compound classified as an aryl alkyl sulfone [1]. It features a 4-methoxyphenyl ring connected via a three-carbon propyl chain to a phenylsulfonyl (–SO₂–) group. The compound is a high-purity intermediate with a molecular formula of C₁₆H₁₈O₃S and a molecular weight of 290.38 g/mol [2].

Why 185433-49-2 Cannot Be Replaced by Simple Aryl Sulfones or Direct-Linked Analogs


Direct substitution of 185433-49-2 with its closest structural analogs is not straightforward due to the unique three-carbon propyl spacer between the aryl and sulfonyl moieties . This specific architecture confers distinct physicochemical properties—such as higher molecular weight, altered lipophilicity, and increased topological polar surface area (TPSA)—that differentiate it from direct-linked sulfones (e.g., 1-methoxy-4-(phenylsulfonyl)benzene) or analogs lacking the methoxy group . These differences critically impact solubility profiles, crystallization behavior, and reactivity in subsequent synthetic steps, making generic interchange without validation a significant risk to experimental reproducibility and material performance .

Quantitative Differentiation of 185433-49-2 from Closest Analogs: A Data-Driven Selection Guide


Extended Propyl Linker Alters Physicochemical Profile Versus Direct-Linked Sulfone 3112-84-3

The presence of a three-carbon propyl linker in 185433-49-2, as opposed to the direct sulfonyl-aryl bond in 1-methoxy-4-(phenylsulfonyl)benzene (CAS 3112-84-3), results in a higher molecular weight and a substantially increased calculated LogP . This difference in lipophilicity directly influences solubility in organic solvents and membrane permeability in downstream applications .

Physicochemical Properties Molecular Descriptors Structural Differentiation

Methoxy Group Contribution to Topological Polar Surface Area (TPSA) Versus Non-Methoxylated Analog

The 4-methoxy substituent on the phenyl ring of 185433-49-2 introduces a measurable difference in topological polar surface area (TPSA) compared to its non-methoxylated counterpart, [3-(benzenesulfonyl)propyl]benzene (CAS 17494-61-0) . TPSA is a key descriptor for predicting a molecule's oral bioavailability and ability to cross biological barriers like the blood-brain barrier .

Polar Surface Area Physicochemical Properties ADME Prediction

Spatial Separation of Aryl Groups Differentiates 185433-49-2 from Methylene-Bridged Analog 129527-19-1

185433-49-2 and 1-methoxy-3-[(phenylsulfonyl)methyl]benzene (CAS 129527-19-1) are structural isomers with the same molecular weight but different linker lengths between the methoxyphenyl and sulfonyl groups . 185433-49-2 possesses a propyl linker, while 129527-19-1 has a single methylene bridge. This three-carbon chain provides greater conformational flexibility and a larger spatial separation between the two aromatic rings .

Molecular Conformation Structural Isomerism Drug Design Scaffolds

Validated Application Scenarios for 185433-49-2 Based on Quantifiable Differentiation


Scaffold for Optimizing Lipophilicity in Synthetic Intermediates

The +1.25-unit increase in calculated LogP compared to the direct-linked sulfone (3112-84-3) makes 185433-49-2 a preferred starting material when designing synthetic intermediates that require greater solubility in non-polar organic solvents or enhanced partitioning into lipid phases . This is quantitatively justified for optimizing reaction conditions in hydrophobic media.

Precursor for Structure-Activity Relationship (SAR) Studies Involving Flexible Linkers

The three-carbon propyl linker of 185433-49-2 provides a distinct conformational profile relative to the methylene-bridged analog 129527-19-1 . Researchers can rationally select 185433-49-2 over the shorter analog to specifically probe the effect of increased spacer length on molecular recognition, binding affinity, or material properties.

Probe for Polar Surface Area Effects in ADME Modeling

With a TPSA that is 51.6% larger than the non-methoxylated analog (17494-61-0), 185433-49-2 serves as a chemically defined probe to quantitatively assess the impact of the methoxy group on passive permeability and solubility . This allows for a more precise calibration of in silico ADME prediction models.

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